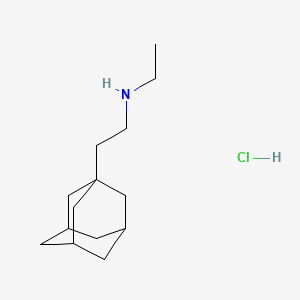

(2-Adamantan-1-YL-ethyl)-ethyl-amine hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "(2-Adamantan-1-YL-ethyl)-ethyl-amine hydrochloride" is of interest in the field of organic chemistry due to its adamantane structure, which is known for its high thermal stability and unique chemical properties. Adamantane derivatives are explored for various applications, including pharmaceuticals, due to their bioactive potential and ability to interact with biological systems in specific ways.

Synthesis Analysis

The synthesis of adamantane derivatives involves complex reactions that yield various functionalized adamantanes. One method described involves the reaction of amines from the adamantane series with ethyl chlorooxoacetate and oxalyl chloride in methylene chloride under mild conditions, producing ethyl [(adamantan-1-yl)alkylene(phenylene)amino]oxoacetates and N1,N2-bis[(adamantan-1-yl)-alkylene(phenylene)oxamides] with yields between 72–87% and 18–60%, respectively (D'yachenko, Burmistrov, & Butov, 2019).

Molecular Structure Analysis

The molecular structure of adamantane derivatives, including "(2-Adamantan-1-YL-ethyl)-ethyl-amine hydrochloride," is characterized by the adamantane core, a highly stable, cage-like structure. This core significantly influences the chemical behavior and physical properties of the derivatives. Quantitative assessment and insights from crystallographic and Quantum Theory of Atoms in Molecules (QTAIM) analysis have revealed the nature of noncovalent interactions in adamantane derivatives, emphasizing the role of intra- and intermolecular interactions in determining molecular orientation and stability (El-Emam et al., 2020).

Chemical Reactions and Properties

Adamantane derivatives undergo various chemical reactions that modify their structure and functionality. For example, reactions of adamantane-1(2)-amines with ethyl isothiocyanatoacetate produce ethyl ({[adamantan-1(2)-ylalkyl]carbamothioyl}amino)acetates, highlighting the versatility of adamantane derivatives in forming new chemical bonds and functional groups (Burmistrov, Pitushkin, Vasipov, & Butov, 2017).

Applications De Recherche Scientifique

Synthesis and Chemical Properties

- Ethyl ({[adamantan-1(2)-ylalkyl]-carbamothioyl}amino)acetates were synthesized using adamantan-1(2)-amines and adamantan-1(2)-ylalkanamines, showcasing the utility of adamantane derivatives in the synthesis of new compounds with potential applications in various fields (Burmistrov et al., 2017).

- The synthesis of ethyl [(adamantan-1-yl)alkylene(phenylene)amino]oxoacetates and bis[(adamantan-1-yl)alkylene(phenylene)oxamides demonstrates the versatility of adamantane derivatives in creating novel compounds (D’yachenko et al., 2019).

Crystallographic and Quantum Analysis

- Adamantane-1,3,4-thiadiazole hybrid derivatives were synthesized and analyzed using quantum theory of atoms-in-molecules (QTAIM), revealing insights into non-covalent interactions in these compounds (El-Emam et al., 2020).

Antibacterial Activity

- Bis-[1-(adamantan-1-yl)ethyl]amine hydrochloride was synthesized and found to have antibacterial activity, highlighting the potential of adamantane derivatives in medical applications (Krylov et al., 2016).

Synthesis of Piperidines and Aminoketones

- The synthesis of 1-[2-(adamantan-1-yl)ethyl]piperidines and β-aminoketones of the adamantane series further illustrates the chemical flexibility and potential uses of adamantane derivatives (Shadrikova et al., 2016); (Makarova et al., 2002).

Neuroprotective Agents

- Fluorescent heterocyclic adamantane amines were synthesized, demonstrating neuroprotective activity and potential for neurological assay development (Joubert et al., 2011).

Antiviral and Neurotropic Activity

- Certain 5-(1-adamantyl)-2-substituted thio-1,3,4-oxadiazoles and 5-(1-adamantyl)-3-substituted aminomethyl-1,3,4-oxadiazoline-2-thiones were synthesized, showing both antimicrobial and anti-HIV-1 activity (El-Emam et al., 2004).

- N-adamantyl derivatives of aromatic amines have shown neurotropic activity, indicating their potential use in psychotropic medication (Morozov et al., 2006).

Propriétés

IUPAC Name |

2-(1-adamantyl)-N-ethylethanamine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H25N.ClH/c1-2-15-4-3-14-8-11-5-12(9-14)7-13(6-11)10-14;/h11-13,15H,2-10H2,1H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUUUXJAVFDBNRA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCCC12CC3CC(C1)CC(C3)C2.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H26ClN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60181324 |

Source

|

| Record name | Adamantane, 1-(2-ethylaminoethyl)-, hydrochloride, hydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60181324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.81 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-Adamantan-1-YL-ethyl)-ethyl-amine hydrochloride | |

CAS RN |

26831-44-7 |

Source

|

| Record name | Adamantane, 1-(2-ethylaminoethyl)-, hydrochloride, hydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026831447 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Adamantane, 1-(2-ethylaminoethyl)-, hydrochloride, hydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60181324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-(Carbamoylamino)phenyl]acetic acid](/img/structure/B1265856.png)